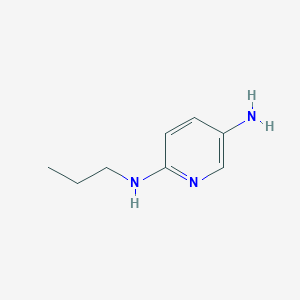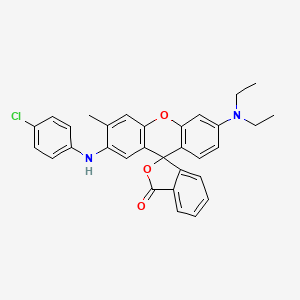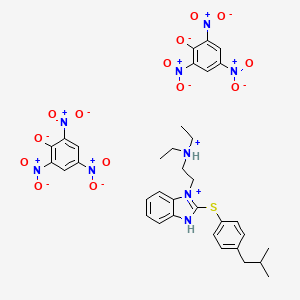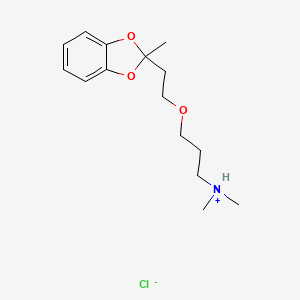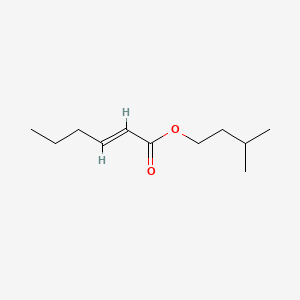
3-Methylbutyl (E)-hex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutyl (E)-hex-2-enoate is an ester compound known for its pleasant fruity aroma. Esters are a class of organic compounds derived from carboxylic acids and alcohols. This particular ester is often used in the flavor and fragrance industry due to its appealing scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylbutyl (E)-hex-2-enoate can be synthesized through the esterification reaction between 3-methylbutanol and hex-2-enoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
3-Methylbutanol+Hex-2-enoic acidH2SO43-Methylbutyl (E)-hex-2-enoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques, such as distillation, to isolate the ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutyl (E)-hex-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into its corresponding alcohol and carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: 3-Methylbutanol and hex-2-enoic acid.
Reduction: 3-Methylbutanol.
Transesterification: New ester and alcohol.
Scientific Research Applications
3-Methylbutyl (E)-hex-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in natural product synthesis and metabolic pathways.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various bioactive compounds.
Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products.
Mechanism of Action
The mechanism of action of 3-Methylbutyl (E)-hex-2-enoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. At the molecular level, the ester functional group interacts with specific receptor proteins, triggering a signal transduction pathway that results in the sensation of smell.
Comparison with Similar Compounds
Similar Compounds
Isoamyl acetate: Known for its banana-like aroma.
Ethyl acetate: Commonly used as a solvent with a sweet smell.
Methyl butyrate: Has a fruity pineapple-like odor.
Uniqueness
3-Methylbutyl (E)-hex-2-enoate is unique due to its specific combination of a branched alcohol (3-methylbutanol) and an unsaturated carboxylic acid (hex-2-enoic acid), which imparts a distinct fruity aroma that is different from other esters.
Properties
CAS No. |
72928-34-8 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
3-methylbutyl (E)-hex-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-11(12)13-9-8-10(2)3/h6-7,10H,4-5,8-9H2,1-3H3/b7-6+ |
InChI Key |
WLQBAWNOQKUECX-VOTSOKGWSA-N |
Isomeric SMILES |
CCC/C=C/C(=O)OCCC(C)C |
Canonical SMILES |
CCCC=CC(=O)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


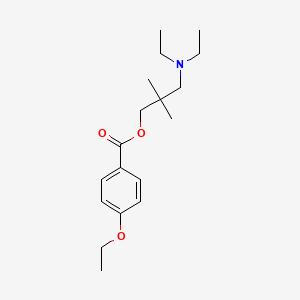
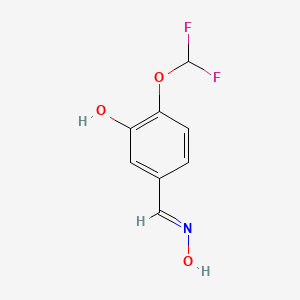
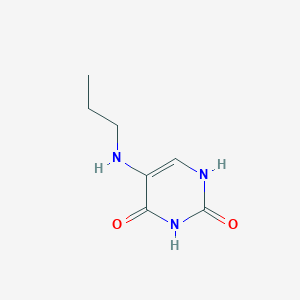

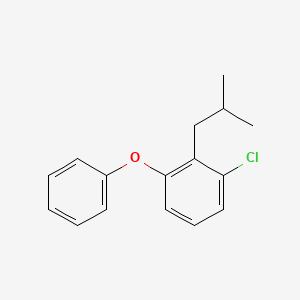
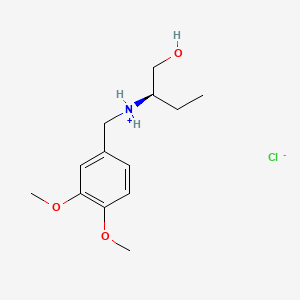
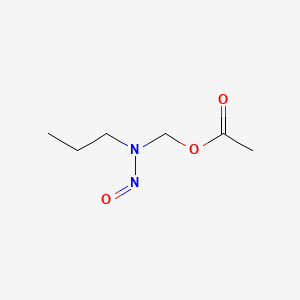

![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)
